5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil
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Overview
Description
5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil (EPMPSU) is a novel seleno-uracil derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit significant anticancer and antiviral activity, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical And Physiological Effects
5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new drugs. It has also been found to possess antioxidant activity, which may contribute to its anticancer and antiviral effects.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil is its low toxicity in normal cells, which allows for higher concentrations to be used in lab experiments. However, the limited availability of 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil may pose a challenge for large-scale experiments.
Future Directions
Future research on 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil should focus on its potential use as a therapeutic agent for cancer and viral infections. Studies on the pharmacokinetics and pharmacodynamics of 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil should also be conducted to determine its optimal dosage and administration route. In addition, the development of new synthesis methods for 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil may increase its availability and facilitate further research.
Synthesis Methods
The synthesis of 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil involves the reaction of 5-ethyluracil with phenylselenenyl bromide in the presence of sodium hydride. The resulting product is then treated with ethyl chloroformate to yield 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil. This method has been optimized to yield high purity 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil with good yields.
Scientific Research Applications
5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. 5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil has also been found to possess antiviral activity against the influenza virus and herpes simplex virus.
properties
CAS RN |
144433-06-7 |
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Product Name |
5-Ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil |
Molecular Formula |
C15H18N2O3Se |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-(ethoxymethyl)-5-ethyl-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O3Se/c1-3-12-13(18)16-15(19)17(10-20-4-2)14(12)21-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,19) |
InChI Key |
IGFIJVXZVHIJST-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)[Se]C2=CC=CC=C2 |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)[Se]C2=CC=CC=C2 |
Other CAS RN |
144433-06-7 |
synonyms |
5-ethyl-1-(ethoxymethyl)-6-(phenylselenenyl)uracil E-EPSeU |
Origin of Product |
United States |
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